molecular formula C24H19N5O2 B6138349 N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide

Cat. No.: B6138349
M. Wt: 409.4 g/mol
InChI Key: WXVPCNGPPURQRE-UHFFFAOYSA-N
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Description

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is known for its unique chemical structure, which includes a quinazoline ring system, a phenylcarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methylquinazolin-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with phenyl isocyanate to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the application of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl(quinazolin-4-yl)amino)acetic acid
  • N-{(Z)-[(6-ethoxy-4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide
  • (E)-N-(amino(4-methylquinazolin-2-ylamino)methylene)-2-benzamidobenzamide

Uniqueness

N-{(Z)-[(4-methylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazoline ring system is a key feature that distinguishes it from other similar compounds, providing a scaffold for various modifications and applications .

Properties

IUPAC Name

N-[N-benzoyl-N'-(4-methylquinazolin-2-yl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-16-19-14-8-9-15-20(19)26-23(25-16)29-24(27-21(30)17-10-4-2-5-11-17)28-22(31)18-12-6-3-7-13-18/h2-15H,1H3,(H2,25,26,27,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVPCNGPPURQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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